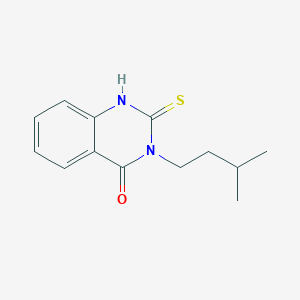![molecular formula C21H19N3O3S2 B2703269 4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034207-81-1](/img/structure/B2703269.png)
4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a thiophene ring, a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring, and a sulfonamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. It would have a complex three-dimensional structure due to the presence of multiple rings. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The pyridine and thiophene rings could participate in electrophilic aromatic substitution reactions, while the sulfonamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure. For example, the presence of the sulfonamide group could make the compound polar and potentially soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Recent Advances in Sulfonamide Hybrids : Sulfonamide compounds, including structures similar to the one , serve as a foundation for creating a variety of pharmacologically active agents. These agents display a broad spectrum of activities such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. The review by Ghomashi et al. (2022) highlights the significant progress in designing and developing sulfonamide hybrids incorporating diverse pharmacologically active scaffolds, like coumarin, isoxazole, pyrazole, and pyrrole, showcasing the compound's relevance in drug development (Ghomashi, Aghaei, & Massah, 2022).
Synthetic Pathways to Heterocyclic Compounds : A study by Kiruthika et al. (2014) demonstrates a highly efficient route for synthesizing pyrrolo-/indolo[1,2-a]quinolines, closely related to the queried compound, through a Cu(I)-catalyzed formation followed by Ag(I)-assisted intramolecular hydroarylation. This method underscores the compound's significance in synthesizing complex heterocycles with potential photophysical properties (Kiruthika, Nandakumar, & Perumal, 2014).
Potential Applications in Medicinal Chemistry
Antiproliferative Properties : Novel pyrrolo[3,2-f]quinoline derivatives, structurally related to the queried compound, have shown antiproliferative effects against cancer cell lines, particularly those derived from leukemias. This research indicates the compound's potential utility in designing anticancer agents (Ferlin, Gatto, Chiarelotto, & Palumbo, 2001).
Antibacterial Activity : The synthesis and evaluation of new tetracyclic quinolone antibacterials, which share structural similarities with the compound , reveal potent activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's relevance in developing new antibacterial agents (Taguchi et al., 1992).
Wirkmechanismus
Target of action
Both compounds contain a thiophene and a pyridine ring. Compounds containing these structures are often involved in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of action
The mode of action of these compounds would depend on their specific targets. For instance, if they act as antioxidants, they might neutralize harmful free radicals in the body. If they have antimicrobial properties, they could inhibit the growth of bacteria or other microorganisms .
Biochemical pathways
The affected pathways would also depend on the specific targets of these compounds. For example, if they have anti-inflammatory properties, they might affect the pathways involved in the body’s inflammatory response .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their chemical structure and the route of administration. For instance, the presence of a sulfonamide group might influence their solubility and therefore their absorption and distribution .
Result of action
The molecular and cellular effects of these compounds would be related to their mode of action. For example, if they have antitumor properties, they might inhibit the growth of cancer cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of these compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
11-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c25-19-6-5-14-11-17(12-15-7-9-24(19)21(14)15)29(26,27)23-13-16-3-1-8-22-20(16)18-4-2-10-28-18/h1-4,8,10-12,23H,5-7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAREUBJNYNIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=C(N=CC=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

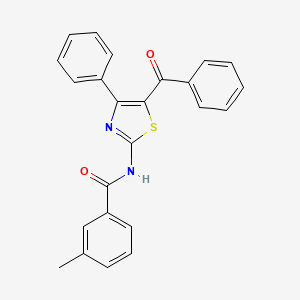
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2703189.png)

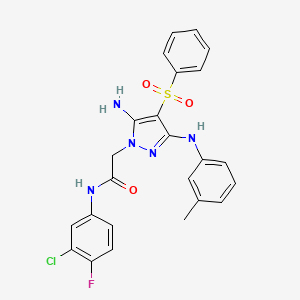
![2-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B2703193.png)

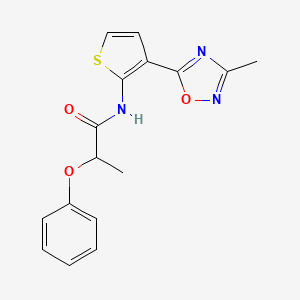
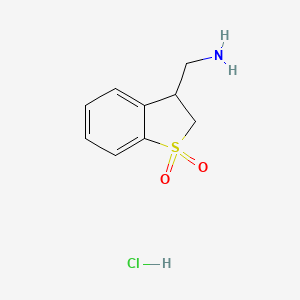
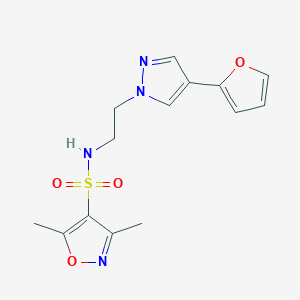
![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2703201.png)

![3,3,5-Trimethyl-1-{2-oxo-2-[3-(trifluoromethyl)anilino]ethyl}cyclohexanecarboxylic acid](/img/structure/B2703206.png)
